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The table below summarizes the key hydrogen bonds that dominate the crystal structure of palbociclib

isethionate Form B [1].

Bond Strength /

Donor (D) Acceptor (A) Functional Group / Role
Type

N-H (Pyrimidine ring, O (Sulfonate, Strong Binds cation to anion

Protonated N) Isethionate)

N-H (Pyrimidine ring, O (Hydroxyl, Strong Binds cation to anion

Protonated N) Isethionate)

O-H (Hydroxyl, O (Ketone, Palbociclib  Strong Binds anion to cation

Isethionate) cation)

N-H (Palbociclib cation) N (Palbociclib cation) Strong, Paired Forms R2%(8) dimers
interaction between cations

The overall three-dimensional architecture is characterized by layers of molecules approximately parallel to

the (104) plane, stabilized by the combined effect of these interactions [1].
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Experimental Methodology

The crystal structure of palbociclib isethionate Form B was determined and refined using the following

techniques [1]:

e Data Collection: Synchrotron X-ray Powder Diffraction (S-XRPD). The high resolution and
intensity of synchrotron radiation are crucial for solving complex structures from powder samples,
where single crystals are not available.

e Structure Solution: The data from S-XRPD were used with dedicated software (e.g., EXP0O2013) to
solve the crystal structure, a process known as "structure determination from powder data" [1].

¢ Structure Optimization: Density Functional Theory (DFT) calculations were employed to optimize
the solved crystal structure. This computational method refines the atomic positions and geometry to
achieve a model that is energetically stable and chemically accurate [1].

e Validation & Submission: The final, refined powder diffraction pattern has been submitted to the
International Centre for Diffraction Data (ICDD) for inclusion in the Powder Diffraction File (PDF),
making it a reference for the scientific community [1].

Network Relationships

The hydrogen bonding network can be visualized as a series of interconnected interactions that create a

stable layered structure. The following diagram illustrates the key bonds and their roles in linking the ions.
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For researchers, this detailed structural knowledge is foundational for understanding the solid-state

properties, stability, and bioavailability of the drug substance [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 3/4 Tech Support


https://www.cambridge.org/core/journals/powder-diffraction/article/crystal-structure-of-palbociclib-isethionate-form-b-c24h30n7o2c2h5o4s/69BFD3B598D252A69FFBE69256BDAA0A
https://www.smolecule.com/products/s538538?utm_src=pdf-custom-synthesis
https://www.cambridge.org/core/journals/powder-diffraction/article/crystal-structure-of-palbociclib-isethionate-form-b-c24h30n7o2c2h5o4s/69BFD3B598D252A69FFBE69256BDAA0A
https://www.smolecule.com/products/b538538#palbociclib-isethionate-hydrogen-bonding-patterns
https://www.smolecule.com/products/b538538#palbociclib-isethionate-hydrogen-bonding-patterns
https://www.smolecule.com/products/b538538#palbociclib-isethionate-hydrogen-bonding-patterns
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s538538?utm_src=pdf-bulk
https://www.smolecule.com/products/s538538?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Theoretical Framework & Proof-of-Concept

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 4/ 4 Tech Support


https://www.smolecule.com/products/s538538?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

